7,8-Dihydroisoquinolin-5(6H)-one
Overview
Description
7,8-Dihydroisoquinolin-5(6H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by a fused ring structure consisting of a benzene ring and a nitrogen-containing six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:
Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvents: Common solvents include ethanol, methanol, or acetic acid
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of solid-supported catalysts to enhance reaction rates and yields. These methods aim to optimize the production process while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-5-one derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolin-5-one derivatives, while reduction can produce fully saturated isoquinoline analogs.
Scientific Research Applications
7,8-Dihydroisoquinolin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dihydroisoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar ring structure but lacking the dihydro and ketone functionalities.
Tetrahydroisoquinoline: A fully saturated analog with different chemical properties.
Quinoline: A related heterocyclic compound with a nitrogen atom in a different position.
Uniqueness
7,8-Dihydroisoquinolin-5(6H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7,8-dihydro-6H-isoquinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMKBYNAKIVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448696 | |
Record name | 7,8-Dihydroisoquinolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21917-86-2 | |
Record name | 7,8-Dihydroisoquinolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the newly reported synthesis of 7,8-Dihydroisoquinolin-5(6H)-one?
A1: The research presented in "A Convenient Synthesis this compound" [] describes a novel two-step synthesis of this compound (3) starting from 5,6,7,8-tetrahydroisoquinoline (1). The key advantage of this method is its high yield compared to previous synthetic routes.
Q2: Are there other publications about this synthetic method?
A2: While the abstract of "A Convenient Synthesis of this compound" [] is unavailable to confirm its content, the similarity in title strongly suggests it may also describe this novel synthetic approach. Researchers should consult the full text of both papers for a comprehensive understanding.
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